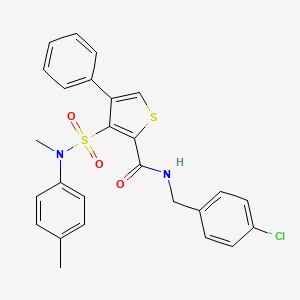
N-(4-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with complex structures often involves multiple steps, including condensation, cyclization, and functional group modifications. Studies on related compounds, such as aromatic sulfonamides and derivatives, highlight the use of different catalysts and conditions to achieve desired structures, including the use of sodium hydrogen sulfate as a catalyst for the synthesis of tetrahydropyrimidine derivatives through a multi-component reaction process (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, compounds have been characterized to reveal detailed structural information, including conformation and crystal packing, which are crucial for understanding the compound's chemical behavior and potential biological activity (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Chemical Reactions and Properties
Chemical reactions involving N-aryl and N,N-diethyl derivatives highlight the reactivity of these compounds towards various reagents, providing insights into the chemical properties and potential applications of N-(4-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide. These reactions can lead to the synthesis of novel compounds with unique biological activities (Gein, Zamaraeva, Buzmakova, Dmitriev, Nasakin, & Kazantseva, 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and thermal stability, are determined through various analytical techniques. The high thermal stability and good solubility in aprotic solvents of related polyamides, for example, indicate their potential for various applications in materials science (Găină, Gaina, & Ivanov, 2001).
Chemical Properties Analysis
Investigations into the chemical properties of similar sulfonamides and their derivatives have focused on their reactivity, interaction with biological targets, and potential as chemotherapeutic agents. Spectroscopic investigations, molecular docking studies, and biological activity assessments provide comprehensive insights into the chemical behavior and interaction mechanisms of these compounds (Alzoman et al., 2015).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through direct polycondensation, have been investigated for their heavy metal ion adsorption properties. These compounds show potential for environmental remediation, particularly in the removal of heavy metals like Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions. The synthesized polymers have been characterized using FTIR and 1H-NMR spectroscopy, demonstrating their structural integrity and potential application in water treatment processes (Ravikumar et al., 2011).
Metal-Carbene Complex Synthesis
In the field of organometallic chemistry, novel metal–carbene complexes have been synthesized, showcasing the versatility of sulfur-containing compounds. These complexes, derived from reactions involving sulfur atoms, exhibit unique properties and offer potential pathways for the development of new catalytic systems. Such advances could have significant implications for catalysis, including the activation of small molecules and the synthesis of novel materials (Iwasaki et al., 1996).
Antimicrobial Activity of Sulfanilamide Derivatives
Sulfanilamide derivatives, including chlorinated compounds, have been synthesized and evaluated for their in vitro antitumor activity against various cell lines. These compounds highlight the potential of sulfanilamide-based structures for the development of new antimicrobial agents. The structural modifications of these derivatives could lead to novel treatments for bacterial and fungal infections, contributing to the fight against antibiotic-resistant pathogens (Lahtinen et al., 2014).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-18-8-14-22(15-9-18)29(2)34(31,32)25-23(20-6-4-3-5-7-20)17-33-24(25)26(30)28-16-19-10-12-21(27)13-11-19/h3-15,17H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLMASQFOODCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

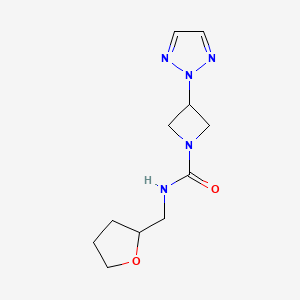
![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)
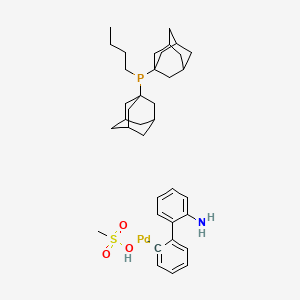

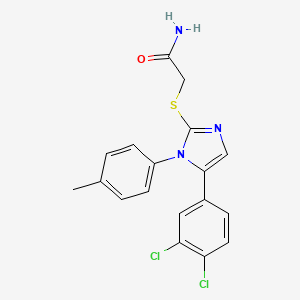
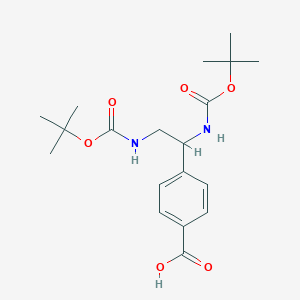
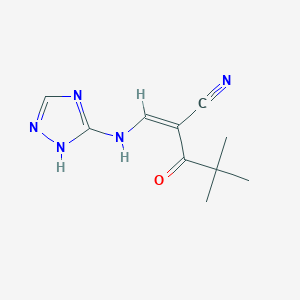
![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)
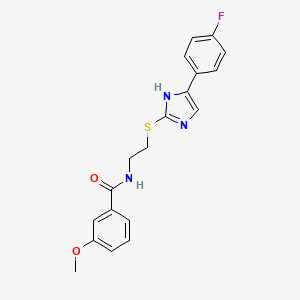

![2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers](/img/structure/B2494701.png)

![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)
![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2494704.png)